1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane involves the reaction of suitable starting materials. While I don’t have specific details on the synthetic route, it likely includes chlorination and fluorination steps. Researchers have explored various methods to prepare this compound, and further investigation into the literature would provide precise synthetic pathways .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-carbon backbone with two chlorine atoms and five fluorine atoms attached. The arrangement of these halogens around the central carbon atoms significantly influences its chemical behavior. You can visualize the structure using tools like ChemSpider .
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies
1,2-Dichloro-1,1,4,4,4-pentafluorobutane has been a subject of interest in nuclear magnetic resonance (NMR) studies. For instance, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of a related compound, 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, examining its ^19F, ^13C, and ^1H chemical shifts and coupling constants. This research is vital for understanding the molecular structure and behavior of such compounds (Hinton & Jaques, 1975).
Synthesis and Chemical Reactions
The compound has also been involved in studies focusing on synthetic chemistry. For example, Zhang and Wolf (2012) utilized a related compound, 1-aryl and 1-alkyl 2,2,4,4,4-pentafluorobutan-1,3-dione hydrates, to synthesize pentafluorinated β-hydroxy ketones, showcasing its utility in producing complex organic molecules (Zhang & Wolf, 2012).
Industrial Applications
In the industrial context, compounds like 1,1,1,3,3-pentafluorobutane, closely related to this compound, have been used as substitutes for harmful CFCs in applications like foam blowing. Stemmler et al. (2007) discussed the detection and emission estimates of HFC-365mfc, a compound used in polyurethane foam blowing, in Europe (Stemmler et al., 2007).
Nanocapsule Development
Research by Li et al. (2014) on a polymeric nanocapsule encapsulating 1,1,1,3,3-pentafluorobutane demonstrated its potential use in medical imaging, specifically as a contrast agent for tumor imaging under diagnostic ultrasound (Li et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1,2-dichloro-1,1,4,4,4-pentafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHAWKOBMZSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455827 | |
Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153083-94-4 | |
Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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